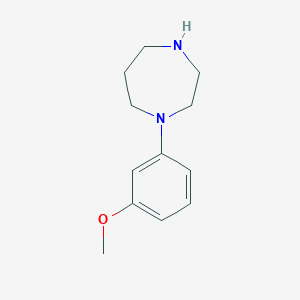
3-Methyl-4-propyloctane
描述
3-Methyl-4-propyloctane is a branched alkane with the molecular formula C₁₂H₂₆. It is a hydrocarbon consisting of a chain of twelve carbon atoms with a methyl group attached to the third carbon and a propyl group attached to the fourth carbon. This compound is part of the larger family of alkanes, which are saturated hydrocarbons known for their stability and lack of reactivity under standard conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-propyloctane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable octane derivative. For instance, starting with 3-methyloctane, a Friedel-Crafts alkylation reaction can be employed using propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic cracking of larger hydrocarbons followed by selective hydrogenation and purification processes. Catalytic cracking breaks down larger hydrocarbon molecules into smaller, more useful fragments, which are then selectively hydrogenated to produce the desired branched alkanes .
化学反应分析
Types of Reactions
3-Methyl-4-propyloctane, like other alkanes, primarily undergoes substitution reactions rather than addition reactions due to the lack of double or triple bonds. The most common reactions include:
Halogenation: In the presence of ultraviolet light, this compound can react with halogens such as chlorine or bromine to form halogenated derivatives.
Combustion: When burned in the presence of oxygen, it undergoes complete combustion to produce carbon dioxide and water.
Common Reagents and Conditions
Halogenation: Chlorine (Cl₂) or bromine (Br₂) in the presence of UV light.
Combustion: Requires an adequate supply of oxygen (O₂).
Major Products Formed
Halogenation: Produces various halogenated alkanes depending on the position of substitution.
Combustion: Produces carbon dioxide (CO₂) and water (H₂O).
科学研究应用
3-Methyl-4-propyloctane has several applications in scientific research:
Chemistry: Used as a reference compound in the study of branched alkanes and their properties.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Industry: Utilized in the formulation of specialty fuels and lubricants.
作用机制
As a hydrocarbon, 3-Methyl-4-propyloctane does not have a specific mechanism of action in biological systems. Its primary interactions are hydrophobic, meaning it can integrate into lipid bilayers and affect membrane fluidity. In chemical reactions, its mechanism involves the breaking and forming of C-H and C-C bonds under appropriate conditions .
相似化合物的比较
Similar Compounds
- 3-Ethyl-4-methyloctane
- 3,3-Dimethylhexane
- 3-Methyl-5-propyloctane
Uniqueness
3-Methyl-4-propyloctane is unique due to its specific branching pattern, which influences its physical properties such as boiling point and melting point. The presence of both a methyl and a propyl group on the octane backbone provides distinct steric and electronic effects compared to other branched alkanes .
属性
IUPAC Name |
3-methyl-4-propyloctane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-5-8-10-12(9-6-2)11(4)7-3/h11-12H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXPEFTVFFFIBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC)C(C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611350 | |
| Record name | 3-Methyl-4-propyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62184-35-4 | |
| Record name | 3-Methyl-4-propyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![3-bromo-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3054795.png)

